

Yil781 in vivo experimental protocol

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Compound of Interest

Compound Name: Yil781

Cat. No.: B15571446

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Application Notes: Yil781

Introduction

Yil781 is a small-molecule, selective ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Initially developed as a GHS-R1a antagonist, further research has revealed a more complex pharmacological profile.^{[1][2]} **Yil781** acts as a biased ligand, selectively activating the Gαq/11 and Gα12 signaling pathways as a partial agonist, while showing no significant activity towards β-arrestin recruitment or other G-protein pathways.^{[1][2]} This unique mechanism has made it a valuable tool for dissecting the physiological roles of specific ghrelin receptor signaling cascades.

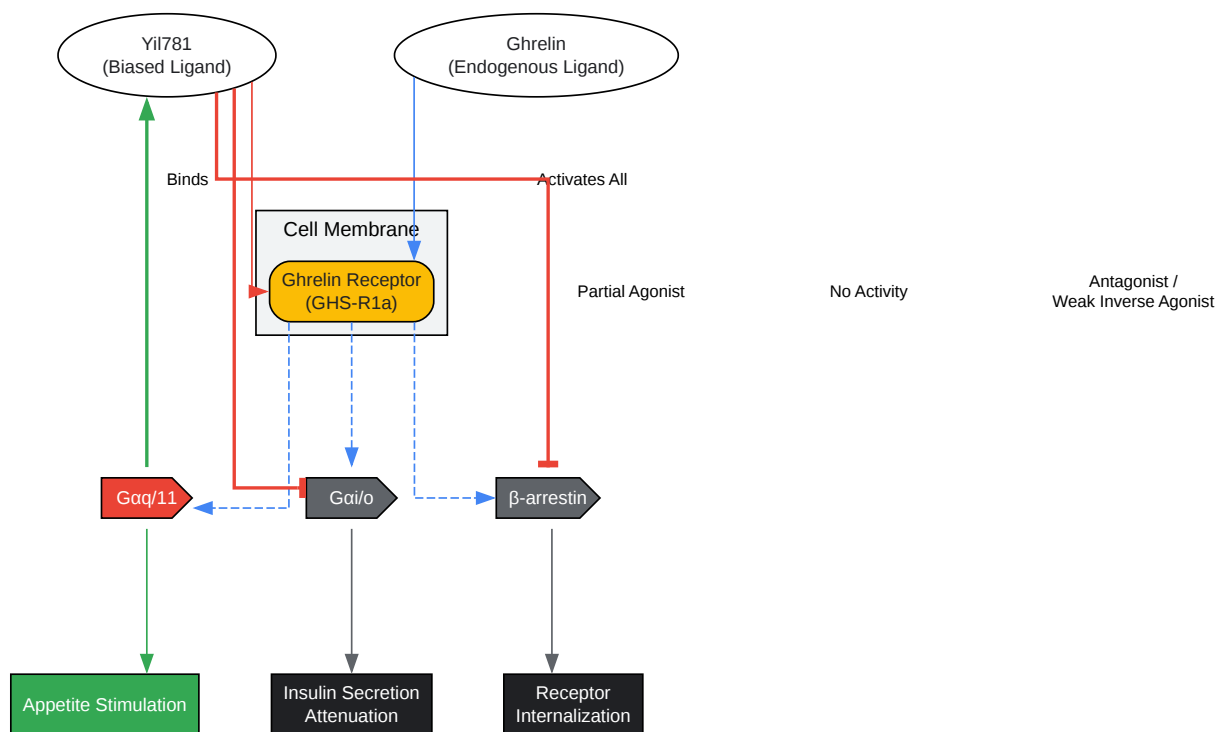
Its primary application in in vivo research is in the study of metabolic disorders.^[3] Preclinical studies have demonstrated its ability to improve glucose tolerance, suppress appetite, and promote weight loss, making it a compound of interest for obesity and diabetes research.^{[3][4]}

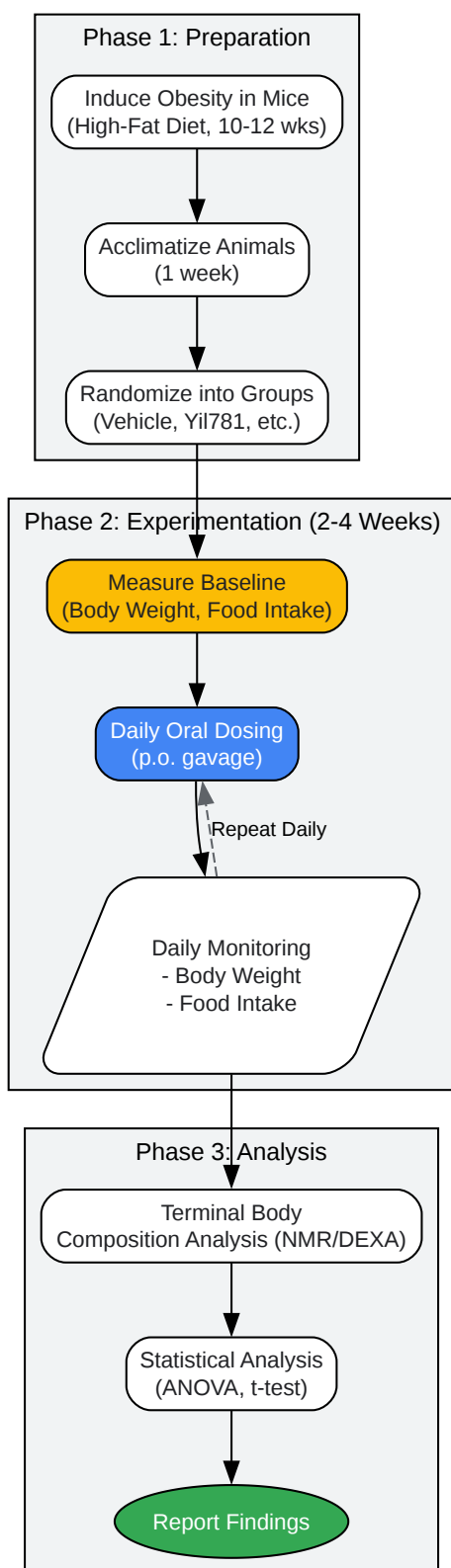
Mechanism of Action: Biased Ligand

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) with high basal constitutive activity that signals through multiple downstream pathways.^{[1][5]} Ghrelin, its endogenous ligand, activates pathways including Gαq/11 (linked to appetite stimulation) and Gαi/o (linked to insulin release attenuation), as well as β-arrestin recruitment.^{[1][6]}

Yil781 exhibits biased agonism, meaning it preferentially activates a subset of these pathways. It selectively functions as a partial agonist for Gαq/11 and Gα12, while acting as a weak inverse agonist or antagonist for β-arrestin recruitment.^{[1][2]} This allows researchers to isolate and

study the physiological effects mediated specifically by the $G\alpha_q/11$ and $G\alpha_{12}$ pathways, independent of other ghrelin-mediated signals.^[1]





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- To cite this document: BenchChem. [Yil781 in vivo experimental protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571446#yil781-in-vivo-experimental-protocol]

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